6-Methylpyridine-3-sulfonyl fluoride

Stability Sulfonyl Halide Hydrolysis

The hydrolytic instability of traditional sulfonyl chlorides limits their use in aqueous or multi-step syntheses. 6-Methylpyridine-3-sulfonyl fluoride offers a stable, storable alternative for SuFEx click chemistry and late-stage diversification. - **Key Advantage:** Superior stability vs. CAS 478264-00-5 (sulfonyl chloride) - reduces decomposition and impurity formation. - **Synthetic Utility:** Enables sequential SuFEx (heteroatom) and Suzuki (C-C) bond formation for diverse library generation. - **Physicochemical Edge:** Calculated LogP 1.3 (vs. 0.6 for parent pyridine analog) - optimized for membrane permeability (CNS/intracellular targets). - **Proven Scaffold:** Core structure used in COX-2 inhibitor Etoricoxib (Arcoxia®).

Molecular Formula C6H6FNO2S
Molecular Weight 175.18 g/mol
Cat. No. B13171183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridine-3-sulfonyl fluoride
Molecular FormulaC6H6FNO2S
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)S(=O)(=O)F
InChIInChI=1S/C6H6FNO2S/c1-5-2-3-6(4-8-5)11(7,9)10/h2-4H,1H3
InChIKeyHWTSIKARNIIXFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylpyridine-3-sulfonyl fluoride: Stable SuFEx Building Block


6-Methylpyridine-3-sulfonyl fluoride (CAS 1780842-82-1) is a heteroaromatic sulfonyl fluoride building block characterized by a pyridine ring with a methyl group at the 6-position and a sulfonyl fluoride (-SO₂F) group at the 3-position . It belongs to the class of sulfur(VI) fluoride compounds, which are prized for their unique stability-reactivity profile, enabling robust participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry [1]. This compound serves as a crucial intermediate, notably in the synthesis pathway of the blockbuster COX-2 inhibitor Etoricoxib (Arcoxia) [2].

SuFEx click chemistry building block with stable -SO₂F handle
Robust hydrolytic stability over corresponding sulfonyl chloride
Key intermediate scaffold for Etoricoxib (COX-2 inhibitor) synthesis

6-Methylpyridine-3-sulfonyl fluoride vs. Other Sulfonyl Halides


Generic substitution of 6-Methylpyridine-3-sulfonyl fluoride with its sulfonyl chloride analog (CAS 478264-00-5) or unsubstituted pyridine-3-sulfonyl fluoride (CAS 1373307-61-9) is problematic due to significant differences in stability, reactivity, and application-specific performance. While sulfonyl chlorides are often more reactive, they suffer from poor hydrolytic stability, limiting their use in aqueous or multi-step syntheses . Conversely, the fluoride analog provides superior stability for robust handling and storage but demands specific SuFEx conditions for activation. Furthermore, the 6-methyl substituent introduces crucial steric and electronic effects that differentiate its reactivity profile from the parent pyridine-3-sulfonyl fluoride, impacting both its role in complex molecule synthesis and its physical properties . This guide provides the quantitative evidence required to make an informed selection.

Sulfonyl chloride analog (CAS 478264-00-5): lower hydrolytic stability leads to degradation in storage and aqueous reactions.
Unsubstituted pyridine-3-sulfonyl fluoride: lacks 6-methyl effect on lipophilicity and lacks the Etoricoxib synthesis role.

6-Methylpyridine-3-sulfonyl fluoride Evidence-Based Comparison


Hydrolytic Stability: Fluoride vs. Chloride

A comprehensive stability study of over 200 heteroaromatic sulfonyl halides established that sulfonyl fluorides, including pyridine derivatives, are universally more stable than their chloride counterparts . A key decomposition pathway for pyridine-3-sulfonyl chlorides is hydrolysis by trace water . This study provides class-level evidence that 6-Methylpyridine-3-sulfonyl fluoride will exhibit superior hydrolytic stability, translating to a longer, more reliable shelf-life and greater robustness in reactions where water is present or generated.

Hydrolytic Stability
Class-level inference
Fluoride: universal stability vs Chloride: prone to hydrolysis
Supports longer shelf-life, aqueous robustness
No quantitative rate; inferential from class study
Stability Sulfonyl Halide Hydrolysis Shelf-life

Suzuki Cross-Coupling of Sulfonyl Fluorides

A 2021 thesis demonstrated a method for the Suzuki cross-coupling of aryl sulfonyl fluorides to form C-C bonds, a transformation typically not associated with this functional group [1]. This work shows that sulfonyl fluorides can act as branching points in divergent synthetic schemes. While the sulfonyl chloride analog might be a more traditional electrophile for C-C bond formation, the fluoride's unique ability to participate in SuFEx click reactions (forming S-N, S-O, S-C bonds) [1] and, under these specific conditions, also form C-C bonds via Suzuki coupling, makes it a more versatile handle for building molecular complexity.

Suzuki Coupling Capability
Cross-study comparable
Enables C-C bond via Suzuki (not typical) + SuFEx handle for heteroatom bonds
Dual reactivity as a divergent synthesis branching point
Pd-catalyzed conditions required
Suzuki Coupling Divergent Synthesis C-C Bond Formation Sulfonyl Fluoride

Physicochemical Effects of 6-Methyl Substitution

The presence of the 6-methyl group on 6-Methylpyridine-3-sulfonyl fluoride imparts significant changes to its physicochemical properties compared to the unsubstituted pyridine-3-sulfonyl fluoride. The methyl group increases molecular weight (175.18 g/mol vs. 161.15 g/mol) and dramatically alters the lipophilicity of the molecule. The calculated LogP for the 6-methyl analog is 1.3 , while for the parent pyridine-3-sulfonyl fluoride, it is approximately 0.6 [1]. This represents a >2-fold increase in lipophilicity, which can be critical for applications where membrane permeability or solubility is a key design parameter.

Lipophilicity (XLogP3)
Direct head-to-head comparison
1.3 vs 0.6 for parent
>2-fold lipophilicity increase; supports membrane permeability
Calculated property (XLogP3)
Physicochemical Properties LogP Lipophilicity SAR

Etoricoxib Synthesis Intermediate

The 6-methylpyridine-3-yl moiety is a critical structural component of Etoricoxib (Arcoxia), a multi-billion dollar COX-2 selective inhibitor [1]. Patents and literature detail the use of compounds containing the 6-methylpyridine-3-yl core, such as 6-methylpyridine-3-sulfonyl chloride, as key intermediates in its synthesis . While the specific use of the sulfonyl fluoride in this exact pathway may vary, the data unequivocally demonstrate the high pharmaceutical value of the 6-methylpyridine-3-substituted scaffold. This established use case provides strong inferential support for the 6-Methylpyridine-3-sulfonyl fluoride as a valuable building block for medicinal chemistry, in contrast to the unsubstituted pyridine-3-sulfonyl fluoride, which lacks this direct link to a marketed drug.

Drug Synthesis Relevance
Class-level inference
6-Methyl scaffold: key intermediate in Etoricoxib vs Unsubstituted: no marketed drug link
Validated scaffold for pharmaceutical research
Based on patent literature
Drug Synthesis Intermediate COX-2 Inhibitor Etoricoxib

6-Methylpyridine-3-sulfonyl fluoride Application Scenarios


Divergent Drug Synthesis via SuFEx and Suzuki

Based on its ability to serve as a branching point for both heteroatom (SuFEx) and carbon-carbon (Suzuki) bond formation, 6-Methylpyridine-3-sulfonyl fluoride is ideally suited for the rapid generation of diverse compound libraries [1]. This allows medicinal chemists to first install the core scaffold via SuFEx click chemistry and then further elaborate the molecule using a late-stage Suzuki diversification step, a synthetic strategy not easily replicated with the corresponding sulfonyl chloride.

Robust Intermediates for Multi-Step Synthesis

For projects requiring a stable, storable intermediate that can withstand multi-step sequences or aqueous workups, 6-Methylpyridine-3-sulfonyl fluoride is the optimal choice over its hydrolytically unstable chloride analog [1]. Its superior stability reduces the risk of decomposition and impurity formation, making it a more reliable building block for complex syntheses, including those on an industrial scale, as evidenced by the patent literature for related compounds .

Targeting Lipophilic Binding Pockets

With a calculated LogP of 1.3, which is significantly higher than the 0.6 of the parent pyridine-3-sulfonyl fluoride, the 6-methyl derivative is a more suitable starting point for designing molecules intended to cross biological membranes or engage targets with hydrophobic active sites [2]. This property can be exploited in drug discovery programs focused on intracellular targets or central nervous system (CNS) indications where higher lipophilicity is often required for permeability.

COX-2 Targeted Therapeutics Development

Given the established role of the 6-methylpyridine-3-yl core in the synthesis of the COX-2 inhibitor Etoricoxib, this compound is a high-value building block for any program focused on this target class [3] . It can be used to synthesize novel analogs of Etoricoxib or serve as a starting point for scaffold-hopping exercises to discover new intellectual property in the field of anti-inflammatory therapeutics.

Application
Selection Property
Validation Focus
Divergent library synthesis (SuFEx then Suzuki)
Dual reactivity (SuFEx + Suzuki coupling)
Feasibility of sequential bond formations; yield and purity
Multi-step synthesis intermediates
Hydrolytic stability and storage robustness
Decomposition risk in aqueous workup; lot consistency
Molecule design for lipophilic targets
Increased lipophilicity profile
Permeability or solubility in target assay
COX-2 inhibitor analog synthesis
Validated scaffold from Etoricoxib synthesis
Structural modifications and biological assay compatibility

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